![molecular formula C9H8N2O2 B1398865 5-methoxy-1H-indazole-7-carbaldehyde CAS No. 1100214-12-7](/img/structure/B1398865.png)
5-methoxy-1H-indazole-7-carbaldehyde
Overview
Description
5-methoxy-1H-indazole-7-carbaldehyde is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Scientific Research Applications
Inhibitor of Neuronal Nitric Oxide Synthase
5-methoxy-1H-indazole-7-carbaldehyde has been identified as an inhibitor of nitric oxide synthase. Its crystal structure exhibits significant intermolecular hydrogen bonding, suggesting potential for neuropharmacological applications (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Synthesis and Industrial Application
This compound can be synthesized through a method involving ring opening of indole, diazotization with sodium nitrite, and cyclization. The process is notable for its simplicity, low cost, and suitability for industrial production (Gong Ping, 2012).
Nonlinear Optical and Spectroscopic Properties
The compound is relevant in the study of molecular, electronic, nonlinear optical properties, and spectroscopic analysis. Its electronic properties have been extensively analyzed using various methods, contributing to our understanding of chemical and physical properties of heterocyclic compounds (Beytur & Avinca, 2021).
Novel Syntheses in Organic Chemistry
Its derivatives have been synthesized and analyzed, providing new insights into the field of organic chemistry. These studies offer valuable information for the development of new compounds with potential pharmaceutical applications (Hote & Lokhande, 2014).
Biological Applications
Research has also focused on the biological applications of compounds containing 5-methoxy-1H-indazole-7-carbaldehyde, including their antioxidant and antitumor activities. This highlights its potential in the development of new therapeutic agents (Hassanien, Abd El-Ghani, & Elbana, 2022).
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on synthesizing new indazole derivatives, including 5-methoxy-1H-indazole-7-carbaldehyde, and exploring their potential biological activities.
Mechanism of Action
Target of Action
5-Methoxy-1H-indazole-7-carbaldehyde is a derivative of the indazole family . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Biochemical Pathways
Indazole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The compound has a predicted density of 1347±006 g/cm3 .
Result of Action
Indazole derivatives are known to have a broad spectrum of biological activities
Action Environment
The compound has a predicted boiling point of 3997±220 °C , which may suggest its stability under certain conditions.
properties
IUPAC Name |
5-methoxy-1H-indazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIEOKYZYYCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-indazole-7-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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